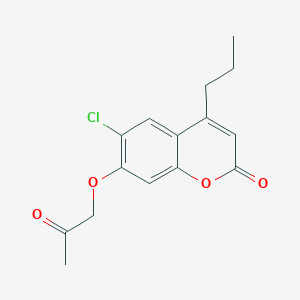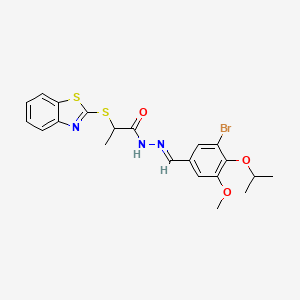![molecular formula C18H22N4O2 B5848509 N-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5848509.png)
N-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMEB, and it has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of FMEB involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. FMEB has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression. This inhibition leads to the arrest of cells in the G1 phase of the cell cycle, ultimately resulting in cell death.
Biochemical and Physiological Effects:
FMEB has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth and proliferation, and the modulation of immune responses. This compound has also been shown to have antioxidant properties, which may contribute to its potential use as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FMEB in lab experiments include its potential as a potent inhibitor of CDKs, its ability to induce apoptosis in cancer cells, and its antioxidant properties. However, the limitations of using FMEB in lab experiments include its potential toxicity, the need for further studies to determine its safety and efficacy, and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research on FMEB, including the development of new synthetic methods, the investigation of its potential use in combination with other drugs, and the exploration of its potential use in the treatment of other diseases. Additionally, further studies are needed to determine the safety and efficacy of FMEB in humans, as well as its potential for drug development.
Synthesemethoden
The synthesis of FMEB involves the reaction of 2-(4-morpholinyl) ethylamine with 2-furylacetaldehyde in the presence of a catalyst, followed by the addition of o-phenylenediamine. This reaction results in the formation of FMEB as a white solid, which can be purified using various techniques.
Wissenschaftliche Forschungsanwendungen
FMEB has been extensively studied for its potential applications in various fields, including cancer research, drug development, and molecular biology. In cancer research, FMEB has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-6-17-16(5-1)20-18(19-14-15-4-3-11-24-15)22(17)8-7-21-9-12-23-13-10-21/h1-6,11H,7-10,12-14H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFDUAOVEYDWGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)
![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5848442.png)



![3-[(2-chlorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5848463.png)



![isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5848495.png)




